molecular formula C6H4BrN3 B581437 5-Bromo-3-ethynylpyrazin-2-amine CAS No. 1209289-08-6

5-Bromo-3-ethynylpyrazin-2-amine

Cat. No. B581437
M. Wt: 198.023
InChI Key: ZSNRFVADJWPLOF-UHFFFAOYSA-N
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Description

5-Bromo-3-ethynylpyrazin-2-amine is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 g/mol . This compound is used in scientific research and has diverse applications due to its unique properties.


Synthesis Analysis

The synthesis of 5-Bromo-3-ethynylpyrazin-2-amine and similar compounds involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods are used to create pyrrolopyrazine derivatives, which are nitrogen-containing heterocyclic compounds used in pharmaceuticals, organic materials, natural products, and bioactive compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-ethynylpyrazin-2-amine consists of a pyrazine ring with a bromine atom at the 5th position and an ethynyl group at the 3rd position . The InChI representation of the molecule is InChI=1S/C6H4BrN3/c1-2-4-6 (8)9-3-5 (7)10-4/h1,3H, (H2,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-ethynylpyrazin-2-amine include a molecular weight of 198.02 g/mol, a topological polar surface area of 51.8 Ų, and a complexity of 162 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

  • Oxidation of Amines and Sulfides

    The reaction of similar pyrazole compounds with tertiary amines and sulfides produced amine oxides and sulfoxides in high yield, indicating its potential use in organic synthesis and chemical reactions (Baumstark & Chrisope, 1981).

  • Selective Amination of Polyhalopyridines

    Catalyzed amination of bromo-chloropyridine, similar to 5-Bromo-3-ethynylpyrazin-2-amine, predominately gives amino-pyridine products, indicating potential applications in the synthesis of complex organic molecules (Ji, Li, & Bunnelle, 2003).

  • Synthesis of Pyrazine Derivatives and Electronic Properties

    The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions demonstrates the potential of 5-Bromo-3-ethynylpyrazin-2-amine in synthesizing pyrazine analogs with diverse electronic and optical properties (Ahmad et al., 2021).

  • Synthesis of Novel Pyrazolo Derivatives with Potential Anticancer Activity

    The synthesis and biological evaluation of novel pyrazolo derivatives suggest potential applications in developing anticancer agents, particularly against lung cancer cells (Xie et al., 2008).

  • Synthesis of N,O-Aminal Derivatives

    The reaction of similar compounds with pyrazoles provided unexpected derivatives, which could have implications in the development of novel organic compounds (Moraes et al., 2019).

  • Synthesis and Antitumor Activity of Imidazo Derivatives

    The synthesis of 1H-imidazo[4,5-b]pyrazines from similar compounds and their slight activity as amplifiers of phleomycin indicate potential in cancer research and treatment (Barlin & Ireland, 1984).

  • Efficient Synthesis of Methylpyrazine

    A facile and efficient synthesis method for methyl pyrazine, similar to 5-Bromo-3-ethynylpyrazin-2-amine, indicates its potential for efficient production in chemical industries (Madhusudhan et al., 2009).

  • Synthesis of Pyrroles for Organic Materials

    The synthesis of amino-pyrroles from similar compounds suggests potential applications in the development of organic materials for optoelectronic applications (Aquino et al., 2015).

  • Synthesis of Pyrazolo Derivatives for Cancer Cell Inhibition

    The synthesis of pyrazolo[1,5-a]pyrazin derivatives from similar compounds and their ability to inhibit cancer cell growth, particularly lung cancer cells, highlight potential therapeutic applications (Zhang et al., 2008).

Safety And Hazards

According to the safety data sheet, 5-Bromo-3-ethynylpyrazin-2-amine can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation occurs .

Future Directions

The future directions of 5-Bromo-3-ethynylpyrazin-2-amine and similar compounds involve their potential use in the development of new pharmaceutical drugs and bioactive molecules . Their unique properties make them valuable tools for studying various biological and chemical processes.

properties

IUPAC Name

5-bromo-3-ethynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNRFVADJWPLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671903
Record name 5-Bromo-3-ethynylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-ethynylpyrazin-2-amine

CAS RN

1209289-08-6
Record name 5-Bromo-3-ethynylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
I Simpson, SA St-Gallay, S Stokes, DTE Whittaker… - Tetrahedron …, 2015 - Elsevier
We report a two step one-pot method for the synthesis of 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines. The process makes use of a cleaner copper-free Sonogashira coupling and an …
Number of citations: 7 www.sciencedirect.com
BR Bellenie, E Hall, I Bruce, M Spendiff… - Journal of Medicinal …, 2021 - ACS Publications
… To a 100 mL round-bottom flask, were added 5-bromo-3-ethynylpyrazin-2-amine (800 mg, 4.04 mmol), sodium ascorbate (0.404 mL, 0.404 mmol), and copper(II) sulfate pentahydrate (…
Number of citations: 4 pubs.acs.org

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